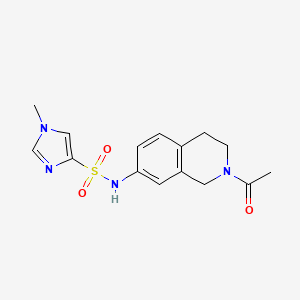![molecular formula C17H19N5O2 B2980205 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 899752-19-3](/img/structure/B2980205.png)
3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is an intricate and compelling compound. This substance has intrigued scientists and researchers due to its potential applications across various fields. Its structure consists of a butanamide backbone with a 3,3-dimethyl substitution, further functionalized with a 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl moiety, making it a hybrid molecule with potential pharmacological and chemical significance.
準備方法
Synthetic Routes and Reaction Conditions: Synthesizing 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide generally involves multiple steps, starting from readily available precursors. The initial step typically involves the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving hydrazine derivatives and β-diketones under acidic or basic conditions.
The subsequent steps focus on attaching the 1-phenyl and 4-oxo functionalities to the pyrazolo[3,4-d]pyrimidine core, often through electrophilic aromatic substitution or oxidation reactions. The final step involves coupling this moiety with 3,3-dimethylbutanoic acid, likely using standard amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. Large-scale production would utilize automated continuous-flow reactors to ensure consistency and efficiency.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidative reactions at the phenyl ring or the pyrazole ring, leading to various quinone or other oxidized derivatives.
Reduction: : Reduction of the oxo group can yield hydroxyl derivatives, altering the compound's polarity and bioactivity.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring, particularly under harsh conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3, or hydrogen peroxide.
Reducing agents: NaBH4 or LiAlH4.
Coupling agents: EDCI, DCC for amide bond formation.
Major Products Formed from These Reactions:
科学的研究の応用
Chemistry: In chemistry, this compound can serve as a versatile intermediate for synthesizing more complex molecules, especially those requiring a pyrazolo[3,4-d]pyrimidine scaffold.
Biology and Medicine: Given its structural complexity, 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide could be explored for potential biological activities, such as enzyme inhibition or receptor binding. Its core structure is reminiscent of various bioactive molecules, making it a candidate for drug discovery programs.
Industry: The compound can be utilized in the creation of specialized polymers, agrochemicals, or as a ligand in catalysis, further illustrating its versatility.
作用機序
Mechanism: The detailed mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The 4-oxo group could play a key role in hydrogen bonding interactions, while the aromatic system could participate in π-π stacking with nucleobases or aromatic amino acid residues.
Molecular Targets and Pathways: Potential pathways include inhibition of enzymes by mimicking natural substrates or binding to receptor sites, thereby modulating signal transduction pathways.
類似化合物との比較
Comparison with Other Compounds: Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide's distinct substituents may provide unique binding properties and reactivity. Its uniqueness lies in its specific combination of functional groups, which can influence its physical, chemical, and biological properties.
Similar Compounds
1-Phenylpyrazolo[3,4-d]pyrimidin-4-one
3,3-Dimethylbutanamide derivatives
Other N-phenylpyrazole-based amides
In sum, this compound is a multifunctional compound with potential across various scientific fields, warranting further exploration and understanding.
特性
IUPAC Name |
3,3-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-17(2,3)9-14(23)20-21-11-18-15-13(16(21)24)10-19-22(15)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNFYQJOGXOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2980122.png)
![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2980123.png)

![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)
![5-{3-[(4-Chlorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2980127.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2980131.png)
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carboxamide](/img/structure/B2980132.png)
![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)
![4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane](/img/structure/B2980137.png)
![2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2980139.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2980142.png)

